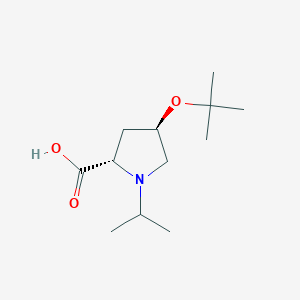

(2S,4R)-4-tert-Butoxy-1-isopropylproline

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYXTGROKSICK-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds such as levoketoconazole and (2S,4R)-4-Methylglutamate have been shown to interact with enzymes involved in steroidogenesis and glutamate receptors respectively

Mode of Action

For instance, levoketoconazole, a steroidogenesis inhibitor, has been shown to inhibit cortisol production more potently than its racemic counterpart.

Biochemical Pathways

It’s known that alterations in metabolic pathways are a hallmark of cancer growth. Tumor cells have been observed to modify specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation.

Pharmacokinetics

Studies on similar compounds like (2s,4r)-4-[18f]fluoroglutamine have shown that it is selectively taken up and trapped by tumor cells

Biologische Aktivität

(2S,4R)-4-tert-Butoxy-1-isopropylproline, with the CAS number 1263078-31-4, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₂H₂₃NO₃

- Molar Mass : 229.32 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxy group and an isopropyl group, which influences its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1263078-31-4 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molar Mass | 229.32 g/mol |

Research indicates that this compound may exhibit several biological activities due to its structural characteristics. Some of the proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It has been suggested that this compound can interact with various receptors, potentially influencing signaling pathways.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that derivatives of proline, including this compound, possess antioxidant properties that can mitigate oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Research has indicated potential neuroprotective effects associated with proline derivatives. In vitro studies showed that this compound could enhance neuronal survival under stress conditions, possibly through modulation of neuroinflammatory pathways.

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Other Proline Derivatives

To better understand the biological activity of this compound, a comparison with other proline derivatives is useful:

| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Positive | Positive |

| (2S,4R)-Proline | High | Moderate | Negative |

| (2S,4R)-Hydroxyproline | Low | Positive | Moderate |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2S,4R)-4-tert-Butoxy-1-isopropylproline is as a chiral building block in the synthesis of peptides. Its stereochemistry allows for the introduction of specific configurations into peptide chains, which is essential for developing biologically active compounds.

Key Points:

- Used to create cyclic peptides.

- Facilitates the incorporation of non-standard amino acids into peptide sequences.

- Enhances the structural diversity of synthesized peptides.

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis due to its chiral nature. It can be utilized to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals where the efficacy and safety profiles can differ dramatically between enantiomers.

Examples:

- It has been used in reactions such as the Horner-Wadsworth-Emmons reaction to synthesize α,β-dehydroamino acids .

Potential Therapeutic Uses

Research indicates that this compound derivatives exhibit potential pharmacological activities. They have been investigated for their effects on various biological systems, including their role as inhibitors or modulators in enzymatic reactions.

Case Studies:

- Investigations into its use as an inhibitor for certain proteases have shown promising results, suggesting applications in treating diseases where these enzymes play a critical role .

Drug Development

The compound's unique structure allows it to serve as a lead compound for drug development. Modifications can lead to new derivatives with improved pharmacokinetic properties or enhanced biological activity.

Notable Findings:

- Derivatives have been tested for anti-cancer properties, with some showing efficacy against specific cancer cell lines .

Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for cyclic and linear peptides | Enhances structural diversity |

| Asymmetric Synthesis | Produces enantiomerically enriched compounds | Useful in synthesizing complex molecules |

| Medicinal Chemistry | Potential therapeutic uses including enzyme inhibition | Promising results in anti-cancer studies |

| Drug Development | Serves as a lead compound for new pharmaceuticals | Modifications yield compounds with better activity |

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants: (2S,4S)-4-tert-Butoxy-1-isopropylproline

The (2S,4S) diastereomer (CAS: 1263078-26-7) differs only in the stereochemistry at C4 (S-configuration instead of R). This minor structural variation significantly impacts molecular interactions:

- Spatial Arrangement : The (2S,4R) isomer adopts a distinct spatial conformation compared to the (2S,4S) form, altering its ability to fit into enzyme active sites or receptor pockets .

- Stability and Solubility : Preliminary data suggest that the (2S,4R) isomer exhibits better aqueous solubility, likely due to optimized hydrogen-bonding interactions from the tert-butoxy group’s orientation .

Functional Group Modifications: (2S,4S)-4-tert-Butoxycarbonylamino-1-(4-fluorophenyl)-5-oxoproline (Compound 2b)

This analogue (described in ) replaces the tert-butoxy group with a tert-butoxycarbonyl (Boc) protected amine and introduces a 4-fluorophenyl substituent:

- Biological Activity : The Boc group and fluorophenyl moiety enhance lipophilicity, improving membrane permeability but increasing metabolic instability compared to (2S,4R)-4-tert-Butoxy-1-isopropylproline .

- Toxicity Profile : While both compounds show low acute toxicity, the fluorophenyl group in 2b may introduce off-target interactions, as evidenced by its reduced selectivity in antiplatelet assays .

Silyl-Protected Analogues: tert-Butyldimethylsilyl (TBS) Derivatives

Compounds such as tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6 in ) feature a TBS group instead of tert-butoxy:

- Steric Effects : The bulkier TBS group provides stronger steric protection but reduces solubility in polar solvents, limiting its utility in aqueous biological systems .

- Synthetic Flexibility : TBS groups are more labile under acidic conditions compared to tert-butoxy, which is stable in mild acidic environments, making this compound preferable for prolonged reactions .

Vorbereitungsmethoden

Protection and Functional Group Manipulation

Protection of Proline Carboxyl Group : The carboxylic acid group of proline is commonly protected as a tert-butyl ester to prevent side reactions during subsequent transformations. This protection is achieved by esterification using tert-butanol under acidic conditions or by employing tert-butyl chloroformate reagents.

Introduction of the tert-Butoxy Group at C-4 : The 4-position hydroxyl or amino group is converted to a tert-butoxy substituent through nucleophilic substitution or protection strategies. This step is critical for introducing steric bulk and modulating the compound's reactivity.

Isopropyl Substitution at N-1 : Alkylation at the nitrogen atom (N-1) with isopropyl groups is typically performed using isopropyl halides (e.g., isopropyl bromide) under basic conditions, often facilitated by phase transfer catalysts to enhance reaction efficiency and selectivity.

Asymmetric Synthesis and Catalysis

Use of Phase Transfer Catalysts (PTCs) : Quaternary ammonium or phosphonium salts have been employed to catalyze the alkylation of amino acid derivatives, including proline analogs. These catalysts facilitate the transfer of ionic species into organic phases, enabling efficient alkylation reactions. The use of chiral PTCs can influence the stereochemical outcome, although racemic mixtures are sometimes observed without proper catalyst design.

Bifunctional Organocatalysts : Proline-derived bifunctional catalysts, including diamines and substituted prolinamines, have been synthesized to promote asymmetric aldol and Michael addition reactions. The preparation of such catalysts involves the strategic placement of acid and base moieties on the proline scaffold, which can be reversed to yield opposite enantiomers of products, demonstrating the importance of stereochemical control in synthesis.

Detailed Preparation Protocols

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Proline, tert-butanol, acid catalyst (e.g., HCl) | Esterification of proline carboxyl group to tert-butyl ester | Formation of tert-butyl proline ester |

| 2 | tert-Butyl chloroformate or tert-butanol, base | Protection of the carboxyl group if not done in step 1 | Stable tert-butyl ester for further reactions |

| 3 | Introduction of tert-butoxy group at C-4 via nucleophilic substitution | Use of tert-butyl alcohol derivatives or tert-butyl protecting agents | Installation of 4-tert-butoxy substituent |

| 4 | Isopropyl halide (e.g., isopropyl bromide), base (e.g., KOH), phase transfer catalyst | N-alkylation at nitrogen to introduce isopropyl group | Formation of N-isopropyl derivative |

| 5 | Purification by crystallization or chromatography | Isolation of (2S,4R)-4-tert-Butoxy-1-isopropylproline | Pure chiral compound ready for use |

Research Findings and Analysis

Stereoselectivity : The stereochemical integrity at the 2S and 4R centers is maintained through careful control of reaction conditions and choice of protecting groups. The use of bifunctional organocatalysts derived from proline has demonstrated enantioselectivities up to 90% ee in related asymmetric reactions, indicating potential for high stereocontrol in synthesizing this compound.

Catalyst Influence : Proline-derived diamines and substituted prolinamines act as effective catalysts in asymmetric transformations, suggesting that similar derivatives can be synthesized with tailored substituents such as the tert-butoxy and isopropyl groups to modulate activity and selectivity.

Phase Transfer Catalysis : While quaternary phosphonium salts have been explored for amino acid alkylation, achieving enantiomerically pure products requires chiral catalysts and optimized conditions. The alkylation of N,N-diphenyl methylene glycine tert-butyl ester as a model reaction shows that phase transfer catalysts can facilitate alkylation but may yield racemic mixtures without chiral induction.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | L-Proline | Natural chiral source |

| Carboxyl protection | tert-Butyl ester | Acid-catalyzed esterification or tert-butyl chloroformate |

| C-4 substitution | tert-Butoxy group | Introduced via nucleophilic substitution |

| N-1 alkylation | Isopropyl bromide, base, PTC | Phase transfer catalyst enhances reaction |

| Catalysts used | Quaternary ammonium/phosphonium salts | For phase transfer catalysis |

| Enantioselectivity achieved | Up to 90% ee in related proline derivatives | Dependent on catalyst and conditions |

| Purification methods | Chromatography, crystallization | To isolate pure stereoisomer |

Q & A

Q. Basic Research Focus

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns.

- 2D NMR : NOESY correlations confirm spatial arrangement of substituents (e.g., tert-butoxy at 4R).

- X-ray crystallography : Definitive proof of absolute configuration.

- LC-MS : Verify purity (>98%) and rule out diastereomeric impurities .

How can researchers resolve contradictions in thermodynamic stability data when incorporating this analog into protein scaffolds?

Advanced Research Focus

Contradictions may arise from experimental variables (pH, temperature, buffer composition) or protein-specific context. Mitigate by:

- Standardizing denaturation protocols : Compare guanidinium chloride-induced vs. thermal denaturation profiles.

- Molecular dynamics (MD) simulations : Model substituent interactions with adjacent residues (e.g., steric clashes or hydrogen bonding).

- Biological activity assays : Confirm functional retention (e.g., proteasome degradation compatibility, as seen in fluoroproline-ubiquitin studies) .

What are the optimal storage and handling conditions to prevent degradation of this compound?

Basic Research Focus

Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. For solubility, use anhydrous DMSO or dichloromethane as co-solvents. Avoid prolonged exposure to moisture, which may hydrolyze the tert-butoxy group. Regularly validate stability via NMR and LC-MS post-reconstitution .

How does the isopropyl group at position 1 affect peptide backbone dynamics compared to other alkyl substituents?

Advanced Research Focus

The isopropyl group introduces steric hindrance, potentially limiting rotational freedom of adjacent peptide bonds. Use NMR relaxation experiments (T1/T2 measurements) to assess backbone flexibility. Compare to methyl or cyclohexyl analogs (e.g., cyclohexyl-proline derivatives in ) to differentiate steric vs. hydrophobic effects on folding kinetics .

What computational tools are recommended for predicting the impact of this proline analog on protein folding pathways?

Q. Advanced Research Focus

- Rosetta or AlphaFold2 : Model tertiary structure changes induced by substituent sterics.

- QM/MM simulations : Evaluate electronic effects of the tert-butoxy group on ring puckering.

- Free-energy perturbation (FEP) : Calculate ΔΔG of folding compared to wild-type proline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.